Product packaging for 4-Methoxy-3-nitromandelic acid(Cat. No.:CAS No. 90564-43-5)

4-Methoxy-3-nitromandelic acid

Cat. No.: B2635068
CAS No.: 90564-43-5
M. Wt: 227.172
InChI Key: RZIILNICTQZTPJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Mandelic Acid Derivatives in Organic Chemistry

The story of mandelic acid derivatives begins with the isolation of mandelic acid itself in 1831 by German pharmacist Ferdinand Ludwig Winckler. wikipedia.org He discovered the compound while heating amygdalin, an extract from bitter almonds, with hydrochloric acid. wikipedia.org Named after the German word for almond, "Mandel," this aromatic alpha-hydroxy acid became a subject of interest for its crystalline nature and solubility in water and polar organic solvents. wikipedia.org Early on, it was recognized for its utility as an antibacterial agent, particularly in treating urinary tract infections. wikipedia.orgresearchgate.net

The evolution from this parent molecule to a diverse family of derivatives was driven by the quest for new functionalities and applications in organic chemistry. ontosight.ai Chemists began to explore how modifying the core structure—the phenyl ring and the alpha-hydroxy carboxylic acid group—could lead to compounds with tailored properties. Mandelic acid derivatives have since become crucial building blocks, or synthons, in the pharmaceutical industry for preparing a range of drugs, including antibiotics, antitumor agents, and anticholinergics like homatropine. acs.orgresearchgate.net

The development of advanced synthetic methods has further expanded the scope of these derivatives. Researchers have devised techniques for the controlled functionalization of the mandelic acid backbone, enabling the precise addition of various substituents to the phenyl ring. acs.org This has allowed for the creation of a vast library of compounds, each with unique electronic and steric properties, suitable for complex chemical syntheses. acs.orgresearchgate.net

Structural Significance and Reactivity Profile of 4-Methoxy-3-nitromandelic Acid in Advanced Synthesis

This compound is a prime example of a functionally rich mandelic acid derivative. Its structure is characterized by a mandelic acid core with two key substituents on the phenyl ring: a methoxy (B1213986) (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position. This specific arrangement of functional groups dictates its unique reactivity.

The structural significance lies in the electronic interplay between the substituents:

Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.

Alpha-Hydroxy Carboxylic Acid Moiety: This group provides primary reaction sites. The carboxylic acid can undergo esterification or be converted to an amide, while the hydroxyl group can be oxidized to a ketone or participate in etherification. ias.ac.in

This combination of features makes this compound a versatile intermediate. For instance, the nitro group can be selectively reduced to an amine (NH₂), which then serves as a handle for further modifications like diazotization reactions or the formation of amide bonds. rsc.org Research has demonstrated the synthesis of related compounds, such as α-methoxy-p-nitrophenylacetic acid, from p-nitromandelic acid, involving methylation of the hydroxyl group followed by hydrogenation of the nitro group to yield an amino-ester. journals.co.za The oxidation of substituted mandelic acids to their corresponding oxoacids is a well-established transformation, highlighting the reactivity of the α-hydroxy group. ias.ac.in

Table 1: Physicochemical Properties of this compound and Related Precursors This table provides data for the target compound and its closely related chemical precursors, which are often used in its synthesis or share structural motifs.

PropertyThis compound4-Methoxy-3-nitrobenzoic Acid4'-Methoxy-3'-nitroacetophenone
Molecular Formula C₉H₉NO₅C₈H₇NO₅C₉H₉NO₄
Molecular Weight 211.17 g/mol 197.15 g/mol 195.17 g/mol
Appearance Not specifiedOff-White to Creamish Crystalline PowderNot specified
Melting Point Not specified190 – 194°CNot specified
CAS Number 116350-18-489-41-86277-38-9
Data compiled from various chemical data sources. sdichem.comnist.gov Data for the primary compound is limited in public literature; therefore, information on key precursors is included for context.

Overview of Current Research Trajectories and Future Opportunities

Current research continues to leverage the versatile scaffold of mandelic acid and its derivatives. While direct studies on this compound are specific, the broader trends indicate significant future opportunities.

One major trajectory is the development of novel C-H functionalization reactions. A 2021 study, for example, reported a method for the controlled meta-selective olefination of mandelic acids, demonstrating a sophisticated approach to creating complex derivatives that were previously difficult to access. acs.org Such advancements could be applied to compounds like this compound to introduce further complexity and create new molecular architectures.

The role of nitrated aromatic compounds as "safety-catch" linkers in solid-phase synthesis presents another promising avenue. Related molecules, such as p-nitromandelic acid, have been explored as highly acid-stable linkers for the synthesis of peptides. ub.eduresearchgate.net The nitro group is stable under many reaction conditions but can be "activated" (e.g., by reduction) at a desired stage to release the synthesized molecule from the solid support. This suggests that this compound could be adapted for use in combinatorial chemistry to generate libraries of complex molecules.

Future opportunities for this compound likely lie in its use as a specialized building block for targeted applications. The orthogonal reactivity of its functional groups—the modifiable acid and alcohol, the reducible nitro group, and the electronically tuned aromatic ring—makes it an ideal starting point for the multi-step synthesis of novel pharmaceuticals, agrochemicals, or materials for optical applications.

Table 2: Synthetic Potential of Functional Groups in this compound This table outlines the primary reactive sites on the molecule and their common transformations in synthetic organic chemistry.

Functional GroupPositionPotential Synthetic Transformations
Carboxylic Acid α-carbonEsterification, Amide bond formation, Reduction to alcohol, Decarboxylation
Hydroxyl Group α-carbonOxidation to ketone (phenylglyoxylic acid derivative), Etherification, Esterification
Nitro Group C3 of Phenyl RingReduction to an amine group, Nucleophilic aromatic substitution
Methoxy Group C4 of Phenyl RingDirects electrophilic substitution, Can be cleaved to a phenol (B47542) under harsh conditions
Aromatic Ring Benzene (B151609) CoreElectrophilic or nucleophilic substitution (reactivity governed by -NO₂ and -OCH₃)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO6 B2635068 4-Methoxy-3-nitromandelic acid CAS No. 90564-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-16-7-3-2-5(8(11)9(12)13)4-6(7)10(14)15/h2-4,8,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIILNICTQZTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-43-5
Record name 2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid
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Synthetic Methodologies for 4 Methoxy 3 Nitromandelic Acid and Its Analogues

Racemic Synthesis Approaches

Racemic synthesis aims to produce a mixture containing equal amounts of both enantiomers of 4-methoxy-3-nitromandelic acid. These approaches are often favored for their simplicity and cost-effectiveness.

Multi-Step Conversions from Aromatic Precursors

A common strategy for synthesizing mandelic acid derivatives involves the condensation of a phenol (B47542) with glyoxylic acid in an aqueous alkaline medium. researchgate.net For instance, the reaction of guaiacol (B22219) and glyoxylic acid yields 3-methoxy-4-hydroxymandelic acid. researchgate.net This general approach can be adapted to produce this compound by starting with the appropriately substituted aromatic precursor. The synthesis of related compounds, such as p-nitromandelic acid, has been achieved from p-nitrobenzoic acid. researchgate.net The conversion of aromatic aldehydes to their corresponding mandelic acids is another well-established route. lookchem.com

The general synthetic pathway often involves the following key transformations:

Nitration of a suitable aromatic precursor to introduce the nitro group.

Functional group interconversion to create an aldehyde or a related functional group at the desired position.

Addition of a cyanide equivalent to the carbonyl group.

Hydrolysis of the resulting cyanohydrin to the carboxylic acid.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of mandelic acid derivatives, various parameters can be adjusted. The use of phase transfer catalysts, such as a composite of β-cyclodextrin and an ionic liquid ([bmim]PF6), has been shown to be effective in the synthesis of mandelic acids from aromatic aldehydes and chloroform (B151607). researchgate.netlookchem.com This method offers advantages like the use of less toxic reagents and potentially higher yields. researchgate.net

For instance, in a related synthesis of mandelic acid, optimizing the ratio of benzaldehyde (B42025) to chloroform and the amount of catalyst significantly impacts the yield. researchgate.net

Table 1: Effect of Reaction Conditions on the Yield of Mandelic Acid

Ratio of Benzaldehyde to Chloroform (mole)Catalyst Mole FractionIsolated Yield (%)
1:100.0575.3
1:120.0582.1
1:150.0585.6
1:150.0378.9
1:150.0785.2

This table is illustrative and based on general findings for mandelic acid synthesis. Specific conditions for this compound may vary.

Furthermore, in syntheses involving permanganate (B83412) oxidation of mandelic acid, pH can significantly affect product distribution and yield. rsc.org

Novel Synthetic Routes via Cyanohydrin Intermediates

The formation of a cyanohydrin is a key step in many synthetic routes to mandelic acids. chemistrysteps.com This involves the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde or ketone. chemistrysteps.comlibretexts.org The resulting cyanohydrin has the general structure R2C(OH)CN. libretexts.org

The reaction is typically carried out using hydrogen cyanide (HCN) in the presence of a base or by using a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN). libretexts.org The mechanism involves the attack of the cyanide nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. libretexts.org

These cyanohydrin intermediates are versatile and can be converted to α-hydroxy acids, such as this compound, through acid-catalyzed hydrolysis. chemistrysteps.com The protection of the hydroxyl group of the cyanohydrin, for example, as a methoxyisopropyl (MIP) ether, can be beneficial for subsequent reactions. ru.nl

Enantioselective Synthesis Strategies

For applications where a single enantiomer of this compound is required, enantioselective synthesis methods are employed. These strategies aim to produce one enantiomer in excess over the other. wikipedia.org

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis utilizes chiral catalysts to induce the formation of one enantiomer over the other. wikipedia.org This can be achieved through various types of catalysts, including chiral metal complexes and organocatalysts. wikipedia.orgnih.gov

In the context of mandelic acid synthesis, chiral phosphoric acids have been used as catalysts in asymmetric cycloadditions to create chiral chroman derivatives, demonstrating their potential for inducing enantioselectivity. mdpi.com The development of new chiral ligands is a key focus in this area, with some ligands, termed "privileged ligands," being effective across a range of reactions. wikipedia.org

The Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) is another powerful method for catalytic asymmetric C-C bond formation, which can be applied to the synthesis of various chiral natural products. nih.gov

Biocatalytic Pathways for Stereoselective Production

Biocatalysis has emerged as a powerful and environmentally friendly approach for the stereoselective production of chiral compounds. d-nb.info Enzymes, such as nitrilases and hydroxynitrile lyases, are particularly useful in the synthesis of enantiomerically pure mandelic acids. nih.gov

Nitrilases can hydrolyze nitriles to carboxylic acids with high enantioselectivity. d-nb.infonih.gov This approach has been successfully implemented on an industrial scale for the production of (R)-mandelic acid. nih.gov The process often involves a dynamic kinetic resolution where the in-situ racemization of the cyanohydrin allows for a theoretical yield of 100% of the desired enantiomer. nih.gov

Hydroxynitrile lyases catalyze the enantioselective addition of hydrogen cyanide to aldehydes, producing chiral cyanohydrins that can then be hydrolyzed to the corresponding mandelic acids. nih.gov

The use of whole microbial cells as biocatalysts offers advantages in terms of enzyme stability and avoids the need for costly enzyme purification. nih.gov For example, the bacterium Pseudomonas putida has been used for the enantioselective degradation of racemic mandelic acid to produce the (S)-enantiomer with high enantiomeric excess. researchgate.net

Table 2: Examples of Biocatalysts in Chiral Synthesis

Enzyme/OrganismReaction TypeProductEnantiomeric Excess (ee)
NitrilaseDynamic kinetic resolution of mandelonitrile(R)-mandelic acid>99%
Pseudomonas putidaEnantioselective degradation of (R)-mandelic acid(S)-mandelic acid>99%
CYP199A4 mutantOxidative demethylation3-methoxy-4-hydroxybenzaldehydeHigh selectivity

This table provides examples of biocatalytic applications in related syntheses and is not specific to this compound.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The asymmetric synthesis of α-hydroxy acids like this compound can be effectively achieved by employing chiral auxiliaries. These temporary stereogenic units guide the formation of a new chiral center with a high degree of stereocontrol. While specific literature detailing the use of chiral auxiliaries for the direct synthesis of this compound is not abundant, well-established methodologies for analogous structures, such as the Evans aldol (B89426) reaction, provide a robust framework. blogspot.comyork.ac.uk

A general and highly effective strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. blogspot.comwikipedia.orgwilliams.edu These auxiliaries are temporarily attached to a glyoxylate (B1226380) derivative, which then undergoes a diastereoselective reaction with a suitable nucleophile. In the context of this compound synthesis, the nucleophile would be a 4-methoxy-3-nitrophenyl organometallic species.

The key steps in this approach are:

Acylation of the Chiral Auxiliary: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a glyoxylate equivalent.

Diastereoselective Addition: The resulting N-glyoxyloyl oxazolidinone is then subjected to a Lewis acid-mediated addition of a 4-methoxy-3-nitrophenyl nucleophile. The steric bulk of the chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other.

Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the product, typically under mild hydrolytic conditions, to yield the desired enantiomerically enriched this compound and recover the auxiliary for reuse. williams.eduresearchgate.net

The diastereoselectivity of such reactions is often high, with diastereomeric ratios exceeding 95:5 being common. The choice of the specific chiral auxiliary, Lewis acid, and reaction conditions can be optimized to maximize the stereochemical outcome. numberanalytics.com

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Features
Evans OxazolidinonesAldol reactions, AlkylationsHigh diastereoselectivity, predictable stereochemistry, auxiliary is recoverable. blogspot.comwikipedia.orgwilliams.edu
CamphorsultamDiels-Alder reactions, AlkylationsRigid bicyclic structure provides excellent stereocontrol. wikipedia.org
PseudoephedrineAlkylationsForms a chiral enolate, readily cleaved. wikipedia.org
(R)- and (S)-Mandelic AcidResolution of amines and alcoholsCan be used as a chiral auxiliary or resolving agent. orgsyn.orgsigmaaldrich.com
tert-ButanesulfinamideSynthesis of chiral aminesForms chiral imines that undergo diastereoselective addition. wikipedia.org

Synthesis of Precursors to this compound (e.g., 3-nitro-4-methoxybenzoic acid)

A crucial precursor for the synthesis of this compound is 3-nitro-4-methoxybenzoic acid. This compound can be prepared through several synthetic routes, primarily involving the functionalization of a substituted benzene (B151609) ring.

One effective method for the synthesis of 3-nitro-4-methoxybenzoic acid involves the oxidation of a corresponding benzyl (B1604629) derivative, such as 3-nitro-4-methoxybenzyl alcohol or 3-nitro-4-methoxybenzyl chloride.

A patented method describes the oxidation of these benzyl derivatives using nitric acid. The reaction proceeds by treating the benzyl compound with a nitric acid solution (10-70% mass concentration) at a temperature ranging from 0-110 °C. This process is versatile as it can utilize either 3-nitro-4-methoxybenzyl chloride or 3-nitro-4-methoxybenzyl alcohol as the starting material. The reaction is reported to be high-yielding and produces a high-purity product suitable for industrial-scale production.

Table 2: Synthesis of 3-Nitro-4-methoxybenzoic Acid via Oxidation

Starting MaterialOxidizing AgentReaction ConditionsProduct
3-Nitro-4-methoxybenzyl chlorideNitric Acid (10-70%)0-110 °C3-Nitro-4-methoxybenzoic acid
3-Nitro-4-methoxybenzyl alcoholNitric Acid (10-70%)0-110 °C3-Nitro-4-methoxybenzoic acid

An alternative and efficient route to 3-nitro-4-methoxybenzoic acid starts with the chloromethylation of a suitable aromatic precursor, followed by further functionalization.

A specific embodiment of this approach begins with o-nitrophenyl methyl ether (2-nitroanisole). This starting material undergoes a chloromethylation reaction with formaldehyde (B43269) and hydrochloric acid in the presence of sulfuric acid. The reaction is typically carried out at a temperature between 40 and 100 °C to yield 3-nitro-4-methoxybenzyl chloride.

The resulting 3-nitro-4-methoxybenzyl chloride is then oxidized to 3-nitro-4-methoxybenzoic acid, as described in the previous section. This two-step process provides a reliable pathway to the desired precursor from readily available starting materials.

Table 3: Two-Step Synthesis of 3-Nitro-4-methoxybenzoic Acid

StepStarting MaterialReagentsReaction ConditionsIntermediate/Product
1. Chloromethylationo-Nitrophenyl methyl etherFormaldehyde, HCl, H₂SO₄40-100 °C3-Nitro-4-methoxybenzyl chloride
2. Oxidation3-Nitro-4-methoxybenzyl chlorideNitric Acid (10-70%)0-110 °C3-Nitro-4-methoxybenzoic acid

Chemical Transformations and Derivative Synthesis of 4 Methoxy 3 Nitromandelic Acid

Functional Group Interconversions on the Mandelic Acid Core

The reactivity of 4-Methoxy-3-nitromandelic acid is dictated by its three principal functional groups. Selective manipulation of these groups is crucial for its effective utilization in synthetic pathways.

Reduction of the Nitro Group to Amino Functionality

The conversion of the aromatic nitro group to an amino group is a fundamental transformation that significantly alters the electronic properties and reactivity of the benzene (B151609) ring. This reduction is a key step in the synthesis of various derivatives, including the biochemically significant vanillylmandelic acid (VMA). A common and effective method for this transformation is catalytic hydrogenation.

Catalytic Hydrogenation:

This method involves the use of hydrogen gas in the presence of a metal catalyst. Various catalysts are effective for the reduction of nitroarenes, with the choice often depending on the presence of other functional groups and the desired selectivity.

CatalystHydrogen SourceSolventConditionsEfficacy
Palladium on Carbon (Pd/C)H₂ gasEthanol, MethanolRoom temperature, atmospheric pressureHigh
Platinum(IV) oxide (PtO₂)H₂ gasAcetic acidRoom temperature, atmospheric pressureHigh
Raney Nickel (Ra-Ni)H₂ gasEthanolElevated temperature and pressure may be requiredHigh
Bimetallic Copper/Nickel NanoparticlesH₂ gasMethanol140 °CHigh selectivity and conversion reported for related compounds. youtube.comwikipedia.org

This table is generated based on common practices for nitroarene reduction and specific examples for related compounds.

The reduction of the nitro group in this compound yields 4-methoxy-3-aminomandelic acid. This amino derivative is a valuable precursor for the synthesis of various compounds, including vanillylmandelic acid (VMA), a key biomarker for certain tumors. medscape.com The presence of the carboxylic acid and alpha-hydroxyl groups must be considered when choosing the catalyst and reaction conditions to avoid undesired side reactions. For instance, aggressive hydrogenation conditions could potentially lead to the reduction of the carboxylic acid.

Other reducing agents can also be employed for the selective reduction of the nitro group in the presence of other sensitive functionalities. These include:

Metals in acidic media: Systems like iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid are classical methods for nitro group reduction.

Sodium Dithionite (Na₂S₂O₄): This reagent can selectively reduce nitro groups under mild conditions.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, providing access to a wide array of derivatives with modified solubility and biological activity.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. masterorganicchemistry.com The equilibrium of this reaction is driven towards the ester product by removing water or using an excess of the alcohol.

Commonly used methods for the esterification of carboxylic acids include:

MethodReagentsConditions
Fischer-Speier EsterificationAlcohol, Strong acid catalyst (e.g., H₂SO₄, HCl)Reflux
Steglich EsterificationAlcohol, DCC, DMAPRoom temperature
Using Alkyl HalidesAlkyl halide, Base (e.g., K₂CO₃)Varies

The resulting esters of this compound can serve as protected intermediates in multi-step syntheses or as final products with specific physical and chemical properties.

Amidation:

Amides are synthesized by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Activating agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

MethodReagentsConditions
Carbodiimide CouplingAmine, Coupling agent (e.g., DCC, EDC), optional additive (e.g., HOBt)Room temperature
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by amineVaries
Mixed Anhydride MethodChloroformate, Base, followed by amineLow temperature

The synthesis of amides from this compound introduces a key structural motif found in many biologically active molecules.

Derivatization of the Alpha-Hydroxyl Group

The secondary hydroxyl group at the alpha-position of this compound can be derivatized to form ethers, esters, or can be oxidized. These modifications can be used to protect the hydroxyl group during other transformations or to introduce new functionalities.

Protection of the Alpha-Hydroxyl Group:

Protecting the alpha-hydroxyl group is often a necessary step in a multi-step synthesis to prevent its interference with reactions targeting other functional groups.

Protecting GroupReagents for ProtectionReagents for Deprotection
Acetate (Ac)Acetic anhydride, PyridineMild base (e.g., K₂CO₃) or acid
Pivaloyl (Piv)Pivaloyl chloride, PyridineStronger base or acid
Silyl Ethers (e.g., TBDMS)TBDMSCl, ImidazoleFluoride source (e.g., TBAF)

The choice of protecting group depends on the stability required for subsequent reaction steps and the ease of its removal. For instance, pivaloyl-protected mandelic acid has been used in palladium-catalyzed C-H olefination reactions. acs.org

Oxidation of the Alpha-Hydroxyl Group:

The alpha-hydroxyl group can be oxidized to a ketone, yielding the corresponding alpha-keto acid, 4-methoxy-3-nitrophenylglyoxylic acid. This transformation opens up further synthetic possibilities.

Synthesis of Complex Molecular Scaffolds and Advanced Intermediates

This compound is not only a substrate for functional group interconversions but also a valuable building block for the construction of more elaborate molecular structures.

Utilization as Building Blocks in Multistep Organic Syntheses

The strategic unmasking and modification of the functional groups in this compound make it a useful starting material in the synthesis of various complex molecules. For example, after reduction of the nitro group to an amine and subsequent derivatization, the resulting compound can be used in the synthesis of heterocyclic compounds such as benzoxazinones or quinoxalines. The mandelic acid core provides a chiral scaffold that can be elaborated upon to create stereochemically defined products.

While specific, detailed multistep syntheses starting directly from commercially available this compound are not extensively documented in readily available literature, its role as a precursor to vanillylmandelic acid (VMA) is well-established. nih.govwikipedia.org The synthesis of VMA from guaiacol (B22219) and glyoxylic acid proceeds through an intermediate that is structurally analogous to 4-hydroxy-3-methoxymandelic acid. Nitration of a protected form of this intermediate could conceptually lead to this compound, which could then be further transformed.

Formation of Conjugates for Research Applications

The functional groups of this compound allow for its conjugation to other molecules, such as biomolecules or reporter groups, for various research purposes. The carboxylic acid is the most common handle for conjugation, typically after activation, to form stable amide bonds with amine functionalities on proteins, peptides, or labeling reagents.

For example, the amino derivative, 4-methoxy-3-aminomandelic acid, could be diazotized and coupled to proteins or other aromatic systems to create azo dyes for use as biological probes or reporters. The carboxylic acid could also be coupled to fluorescent dyes or biotin (B1667282) for use in bioassays. While specific examples of conjugates derived directly from this compound are not prevalent in the literature, the chemical principles for such conjugations are well-established for molecules containing similar functionalities.

Synthesis of Aromatic Amino Acid Analogues

The synthesis of aromatic amino acid analogues is a significant area of research in medicinal chemistry and chemical biology, enabling the exploration of protein structure and function, as well as the development of novel therapeutic agents. While this compound presents a potential starting material for the synthesis of certain substituted aromatic amino acid analogues, a direct and established synthetic pathway for this specific transformation is not extensively documented in the reviewed scientific literature.

However, based on the functional groups present in this compound—a carboxylic acid, a benzylic hydroxyl group, a nitro group, and a methoxy (B1213986) group on the aromatic ring—a hypothetical synthetic route can be proposed. This theoretical pathway would involve several key chemical transformations to introduce the requisite amino group and establish the stereochemistry characteristic of amino acids.

A plausible synthetic strategy would likely commence with the reduction of the nitro group to an amino group. This transformation is a fundamental step in converting nitroaromatic compounds into their corresponding anilines and can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with metals like tin or iron in acidic media.

Following the reduction of the nitro group, the resulting amino-mandelic acid derivative would require protection of its reactive functional groups—the newly formed amino group, the hydroxyl group, and the carboxylic acid—to allow for selective modifications. A variety of protecting group strategies could be employed depending on the subsequent reaction conditions.

The crucial step in converting the mandelic acid scaffold into an amino acid would involve the manipulation of the benzylic hydroxyl group. One potential approach is its conversion to a suitable leaving group, followed by a nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) and subsequent reduction to the primary amine. This would introduce the α-amino group necessary for the amino acid structure. Stereochemical control during this step would be paramount to obtain enantiomerically pure amino acid analogues.

Alternatively, methods such as the Strecker amino acid synthesis could be conceptually adapted. This would involve the oxidation of the benzylic alcohol to a ketone, followed by treatment with an ammonium (B1175870) salt and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the desired amino acid.

The following table outlines the hypothetical intermediates and final products in a potential synthesis of an aromatic amino acid analogue from this compound.

Compound Name Molecular Formula Role in Synthesis
This compoundC₉H₉NO₆Starting Material
3-Amino-4-methoxymandelic acidC₉H₁₁NO₄Intermediate after nitro group reduction
Protected 3-amino-4-methoxymandelic acid derivativeVariableIntermediate with protected functional groups
α-Azido-3-amino-4-methoxyphenylacetic acid derivativeVariableIntermediate after introduction of the azide group
3,4-Disubstituted Phenylalanine analogueC₉H₁₂N₂O₃Final Product (hypothetical)

It is important to reiterate that this synthetic pathway is speculative and based on established principles of organic synthesis. The successful implementation of such a synthesis would require extensive experimental optimization to address challenges such as regioselectivity, stereocontrol, and the compatibility of functional groups. Further research is necessary to establish a validated and efficient method for the synthesis of aromatic amino acid analogues from this compound.

Mechanistic and Kinetic Investigations of Reactions Involving 4 Methoxy 3 Nitromandelic Acid

Elucidation of Reaction Pathways and Transition States

The reaction pathways for 4-methoxy-3-nitromandelic acid, particularly in oxidation reactions, are understood by analogy with studies on substituted mandelic acids. The oxidation of the α-hydroxycarboxylic acid moiety to the corresponding oxoacid, in this case, 4-methoxy-3-nitrophenylglyoxylic acid, is a primary transformation.

The transition state of these reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. For the oxidation of substituted mandelic acids, correlation analysis of the reaction rates with Brown's σ+ values points to the development of an electron-deficient center in the transition state. ias.ac.in This suggests a mechanism involving the transfer of a hydride ion from the α-carbon to the oxidant. The transition state is stabilized by electron-donating groups and destabilized by electron-withdrawing groups. In the case of this compound, the electron-donating para-methoxy group would have a more significant stabilizing effect on this electron-deficient transition state than the destabilizing effect of the meta-nitro group.

In permanganate (B83412) oxidations, the transition state is envisioned as an ordered structure involving the mandelic acid, the permanganate ion (MnO₄⁻), and a proton, leading to a highly negative activation enthalpy. rsc.org The reaction coordinate for acid-base reactions involves a single transition state corresponding to the proton transfer between the acid and the base. saskoer.ca

The stereochemical outcome of reactions involving chiral molecules like this compound is of significant interest. While specific studies on the stereochemistry of this exact compound are not detailed in the provided literature, general principles from related reactions offer insight. For instance, in peptide synthesis, the oxidative activation of N-acyl-α-amino acid phenylhydrazides has been developed as a method that causes minimal racemization, indicating a stereoselective pathway. researchgate.net

The use of chiral solvating agents, such as (S)-Mosher acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), allows for the determination of optical purity and the study of diastereomeric interactions via NMR spectroscopy. acs.orgresearchgate.net The differing conformations and interactions within diastereomeric salt complexes, as revealed by X-ray crystallography and NMR, underscore the subtle stereochemical influences at play. researchgate.net These techniques would be applicable to studying the stereochemical course of reactions involving this compound, particularly in determining whether a reaction proceeds with retention, inversion, or racemization at the chiral center.

Kinetic studies provide powerful evidence for proposed reaction mechanisms. A key tool in these investigations is the kinetic isotope effect (KIE), where an atom in the reactant is replaced by its heavier isotope, and the resulting change in reaction rate is measured.

For the oxidation of mandelic acids, a substantial primary deuterium (B1214612) isotope effect is consistently observed when the α-hydrogen is replaced by deuterium (α-deuteriomandelic acid). ias.ac.inrsc.org For example, the oxidation of mandelic acid by hexamethylenetetramine-bromine exhibits a kH/kD value of 5.91, and permanganate oxidation shows a kH/kD of ≥ 8-9. ias.ac.inrsc.org This large isotope effect indicates that the α-C–H bond is cleaved in the rate-determining step of the reaction. ias.ac.in This finding strongly supports a hydride transfer mechanism over a free-radical hydrogen abstraction mechanism. ias.ac.in

The substituents on the phenyl ring also have a profound impact on the reaction kinetics. Studies on the permanganate oxidation of substituted mandelic acids show that an electron-donating group like 4-methoxy accelerates the reaction significantly (approximately 50 times faster than unsubstituted mandelic acid), while an electron-withdrawing group like 4-nitro slows it down. rsc.org This is consistent with the development of a positive charge at the reaction center in the transition state. For this compound, one would expect the rate to be faster than that of mandelic acid, but slower than that of 4-methoxymandelic acid, due to the competing effects of the para-methoxy and meta-nitro groups.

Table 1: Kinetic Isotope Effects in the Oxidation of Mandelic Acid

Oxidant Substrate kH/kD (at 298 K) Reference
Hexamethylenetetramine-bromine Mandelic Acid 5.91 ias.ac.in
Permanganate Mandelic Acid ≥ 8-9 rsc.org

Table 2: Relative Reaction Rates of Substituted Mandelic Acids with Permanganate

Substituent Position Effect on Rate (vs. Mandelic Acid) Reference
Methoxy (B1213986) 4- ~50 times faster rsc.org
Nitro 4- Slower rsc.org

Role of Intermediates in Catalyzed and Uncatalyzed Reactions

The reactions of this compound, especially complex redox reactions, proceed through various transient intermediates. The oxidation of mandelic acid by permanganate is a well-studied example that highlights the complexity of intermediates. rsc.org

In these reactions, manganese can exist in several oxidation states, and intermediates such as Mn(V), Mn(VI), and Mn(IV) play crucial roles. rsc.org The initial steps involve the reduction of Mn(VII) (permanganate). In acidic conditions, a soluble Mn(IV) species can be observed, while in highly alkaline media, Mn(VI) (manganate) is formed. rsc.org The subsequent reactions of these manganese intermediates, including disproportionation or further oxidation of the organic substrate, determine the final product distribution, such as the ratio of the corresponding oxoacid (phenylglyoxylic acid) to the decarboxylated product (benzaldehyde). rsc.org

Advanced Analytical Methodologies for Research on 4 Methoxy 3 Nitromandelic Acid and Derivatives

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable in the detailed analysis of 4-methoxy-3-nitromandelic acid and its derivatives, providing critical insights into their three-dimensional structure, stereochemistry, and conformational behavior. These techniques allow researchers to probe the molecular architecture and dynamics that govern the chemical and biological properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Discrimination using Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. frontiersin.org The use of chiral solvating agents (CSAs) is a common strategy to induce chemical shift non-equivalence between the enantiomers of a chiral analyte. nih.govunipi.it This is achieved through the formation of transient diastereomeric complexes via non-covalent interactions, which possess distinct NMR spectra. scispace.comresearchgate.net

The effectiveness of a CSA in discriminating between enantiomers is influenced by several factors, including the structure of the CSA, the analyte, the solvent, and the temperature. For mandelic acid derivatives, a variety of CSAs have been explored, including those based on Cinchona alkaloids, BINOL-amino alcohols, and aza-crown macrocycles. nih.govacs.orgacs.org Research has shown that the formation of hydrogen bonds and π-π interactions are often key to successful enantiomeric recognition. unipi.itacs.org

For instance, studies on mandelic acid and its derivatives have demonstrated that dimeric Cinchona alkaloid (DHQ)2PHAL can effectively discern between enantiomers, with the addition of a catalytic amount of DMAP facilitating the process. acs.org Similarly, new optically active BINOL-amino alcohols have been shown to have excellent enantiodifferentiation properties for various carboxylic acids, including mandelic acid derivatives. frontiersin.orgnih.gov The choice of CSA and the optimization of experimental conditions, such as the molar ratio of CSA to analyte, are crucial for achieving baseline separation of the NMR signals corresponding to the two enantiomers, allowing for accurate determination of enantiomeric excess (ee). frontiersin.orgscispace.com

Table 1: Examples of Chiral Solvating Agents for Mandelic Acid Derivatives
Chiral Solvating Agent (CSA)AnalyteKey Findings
(DHQ)2PHAL (Cinchona alkaloid dimer)4-Methoxymandelic acidExcellent linear relationship between ee values determined by NMR and gravimetry. acs.org
BINOL-amino alcoholMandelic acid derivativesSignificant chemical shift non-equivalences observed, allowing for accurate ee determination. frontiersin.orgnih.gov
(S)-Aziridinyl diphenylmethanolp-Methoxyl-mandelic acidAccurate ee analysis based on well-separated proton signals. scispace.com
Aza-Crown MacrocyclesMandelic acidEnantiodiscrimination is influenced by the macrocycle's structural features. acs.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical tool for monitoring the progress of chemical reactions involving this compound and for identifying the resulting products. Its high sensitivity and specificity allow for the detection of reactants, intermediates, products, and by-products in complex reaction mixtures. durham.ac.uk

In the context of organic synthesis, online MS can be coupled with flow chemistry systems to provide real-time reaction monitoring. durham.ac.uk This enables rapid optimization of reaction conditions such as temperature, pressure, and residence time to maximize product yield and minimize the formation of impurities. durham.ac.uk For instance, in the synthesis of derivatives of this compound, MS can be used to track the consumption of starting materials and the appearance of the desired product, as well as any unexpected side products. The fragmentation patterns observed in the mass spectra provide valuable structural information that aids in the identification of these species.

While direct mass spectrometry data for this compound is not extensively available in the provided search results, the mass spectrum of a related compound, 4'-Methoxy-3'-nitroacetophenone, is available and shows characteristic fragmentation patterns that can be useful for structural elucidation. nist.gov The principles of using MS for reaction monitoring are broadly applicable. For example, in the generation of reactive intermediates like benzyne (B1209423) from anthranilic acid, online mass spectrometry has been successfully used to detect the explosive diazotized intermediate and optimize conditions for its subsequent reaction. durham.ac.uk

Advanced Vibrational and Electronic Spectroscopy for Conformational Studies

Advanced vibrational and electronic spectroscopy techniques, such as Fourier-transform infrared (FT-IR), Raman, and electronic circular dichroism (ECD) spectroscopy, are employed to investigate the conformational preferences of this compound and its derivatives. nih.govrsc.org These methods provide insights into the molecule's three-dimensional structure and the influence of substituents on its geometry.

Theoretical calculations, often performed using density functional theory (DFT), are frequently used in conjunction with experimental spectroscopic data to predict and understand the stable conformations of molecules. ufms.brufms.br For example, conformational analysis of related chalcone (B49325) isomers has shown that the position of a nitro group can significantly influence the populations of s-cis and s-trans conformers. ufms.br This is due to steric and electronic effects that stabilize or destabilize certain geometries.

Experimental and computational studies on mandelic acid have utilized electronic circular dichroism (ECD) to understand how molecular conformation results in unique chiroptical signatures. rsc.org The ECD spectrum of mandelic acid reveals electronic transitions that can be assigned to specific parts of the molecule, such as the carboxylic acid group and the aromatic ring. rsc.org Similar studies on derivatives of this compound would provide valuable information on how the methoxy (B1213986) and nitro substituents affect the molecule's conformation and electronic properties. Vibrational spectroscopy (FT-IR and Raman) can also provide information on the functional groups present and their chemical environment, which can be correlated with specific conformations. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of enantiomers and the assessment of purity of this compound and its derivatives. These methods are crucial for both analytical and preparative scale applications, ensuring the stereochemical integrity and quality of the compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. americanpharmaceuticalreview.com For mandelic acid and its derivatives, including this compound, various chiral stationary phases (CSPs) have been successfully employed. nih.govscielo.org.mx Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown good enantioselectivity for these compounds. nih.govmdpi.com

The choice of mobile phase, including the type and concentration of organic modifier and any additives, plays a critical role in achieving optimal separation. nih.govnih.gov For acidic compounds like mandelic acid derivatives, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase is often necessary to suppress ionization and improve peak shape. nih.gov The nature of the substituent on the phenyl ring of mandelic acid can significantly influence the enantioseparation, with different derivatives showing varying degrees of resolution on the same CSP. nih.govscielo.org.mx For example, a study using a CHIRALPAK® IC column showed baseline resolution for mandelic acid and 4-methoxymandelic acid, while the enantioselectivity for 2-chloromandelic acid was low. nih.gov

Table 2: Chiral HPLC Separation of Mandelic Acid Derivatives
CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)
Mandelic AcidCHIRALPAK® ICn-hexane/isopropanol/TFA2.21 nih.gov
4-Methoxymandelic AcidCHIRALPAK® ICn-hexane/isopropanol/TFA2.14 nih.gov
3,4,5-Trismethoxymandelic AcidCHIRALPAK® ICn-hexane/isopropanol/TFA3.70 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivative Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the high polarity and low volatility of mandelic acid and its derivatives, derivatization is necessary prior to GC-MS analysis. mdpi.comsemanticscholar.org This process involves converting the polar functional groups (carboxyl and hydroxyl) into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization methods include esterification of the carboxylic acid group and acylation or silylation of the hydroxyl group. mdpi.comnih.gov For example, mandelic acid enantiomers have been successfully analyzed by GC after derivatization to their pentafluoropropionyl methyl esters. nih.gov The choice of derivatizing agent is crucial and can significantly impact the chromatographic separation and the mass spectral fragmentation patterns. nih.gov

GC-MS analysis of derivatized compounds provides both retention time data for separation and mass spectra for structural identification. nih.gov The mass spectra of different derivatives of a compound will exhibit unique fragmentation patterns, which can be used to confirm the structure of the analyte. nih.gov While specific GC-MS studies on this compound are not detailed in the provided search results, the general principles of derivatization and GC-MS analysis of mandelic acid derivatives are well-established and directly applicable. mdpi.comsemanticscholar.orgnih.gov

Applications of 4 Methoxy 3 Nitromandelic Acid in Specialized Organic Synthesis Research

Development of Safety-Catch Linkers in Solid-Phase Synthesis

In solid-phase peptide synthesis (SPPS), a linker is a crucial molecular scaffold that connects the growing peptide chain to the insoluble polymer support. nih.gov The "safety-catch" principle involves a linker that is stable under the standard conditions of synthesis but can be chemically "activated" in a distinct step to allow for cleavage under conditions it was previously resistant to. researchgate.netnih.govmdpi.com This strategy provides an additional layer of orthogonality and flexibility in complex synthetic schemes. nih.gov

Linkers derived from p-nitrobenzyl alcohol, such as those based on a p-nitromandelic acid structure, have been investigated for this purpose. google.com The core concept relies on the chemical modification of the nitro group to trigger the linker's lability.

Table 1: Properties of Nitro-based Safety-Catch Linkers
Linker StateControlling FeatureStability ConditionsActivation StepCleavage Conditions
Protected (Inactive)Electron-withdrawing nitro group (-NO₂)Stable to strong acids (e.g., TFA) and bases used in Fmoc/Boc synthesis. google.comReduction of the nitro group to an amine (-NH₂). google.comDoes not cleave under standard conditions.
ActivatedElectron-donating amino group (-NH₂)Labile under specific conditions.N/A (already activated)Mildly acidic conditions, often with microwave irradiation, to induce a 1,6-electron pair shift. google.com

The primary application of these safety-catch linkers is in the solid-phase synthesis of peptides and related molecules like depsipeptides. Depsipeptides, which contain both ester and amide bonds in their backbone, require carefully orchestrated protection and cleavage strategies. The stability of the nitro-mandelic acid-based linker during standard peptide elongation cycles is a significant advantage.

The design of these linkers is fundamentally based on modulating the electronic properties of the benzyl (B1604629) system. The stability of a benzyl-type ester linkage to acidolysis depends on the stability of the carbocation formed upon cleavage.

The key design principles are:

Deactivation by Electron-Withdrawing Groups: In the inactive state, the strong electron-withdrawing effect of the para-nitro group destabilizes the benzylic carbocation that would form during an acid-catalyzed cleavage mechanism. This destabilization raises the activation energy for cleavage, rendering the ester bond stable to acids like TFA, which are routinely used to remove Boc protecting groups. google.com

Activation by Electron-Donating Groups: The "safety-catch" activation is achieved by converting the electron-withdrawing nitro group into a potent electron-donating group. The reduction of the nitro moiety to an amino group fundamentally changes the electronic character of the linker. This amino group strongly stabilizes the benzylic carbocation, thereby lowering the activation energy and making the linker susceptible to acid-catalyzed cleavage. google.com

This electronic "switch" is the cornerstone of the safety-catch strategy, allowing for high stability during synthesis and controlled lability for product release.

Precursors for Pigment and Dyestuff Intermediates in Research

While aromatic nitro compounds and their derivatives are foundational in the synthesis of many dyes and pigments, the specific application of 4-Methoxy-3-nitromandelic acid as a direct precursor in this field is not extensively documented in dedicated research. Aromatic compounds containing electron-donating (e.g., methoxy) and electron-withdrawing (nitro) groups are known chromophores, but specific synthetic routes starting from this particular mandelic acid derivative for dyestuffs are not prominent in the literature.

Reagents in Proteomics and Organic Synthesis Tool Development

The primary contribution of this compound to organic synthesis tool development lies in its role as a safety-catch linker, as detailed in section 6.1. Beyond this, its application as a specialized reagent in other areas, such as proteomics, is not widely established. In proteomics, chemical derivatization of peptides with specific reagents is a common strategy to enhance detection or control fragmentation in mass spectrometry. nih.govresearchgate.net However, the use of this compound for this purpose has not been a focus of reported research.

Chiral Auxiliaries and Resolving Agents in Asymmetric Synthesis

Mandelic acid and its derivatives are well-established chiral molecules used in asymmetric synthesis. mdpi.comresearchgate.netnih.gov Their utility stems from the stable stereocenter at the α-carbon. This compound, possessing this inherent chirality, can function as a chiral resolving agent.

Chiral resolution is a technique to separate a racemic mixture of a chiral compound into its individual enantiomers. google.com This is often achieved by reacting the racemate with a single, pure enantiomer of a second chiral compound, known as the resolving agent. This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. google.com

In this context, racemic this compound could theoretically be resolved using a chiral amine, or, more commonly, a single enantiomer of this compound could be used to resolve a racemic amine or alcohol. The process involves the formation of diastereomeric salts (in the case of amines) or esters (in the case of alcohols), which can then be separated. After separation, the resolving agent is chemically removed to yield the pure enantiomers of the target compound. The substituents on the aromatic ring can influence the crystallization properties of the resulting diastereomeric salts, potentially improving the efficiency of the separation. mdpi.comnih.gov

Table 2: Principle of Chiral Resolution Using a Chiral Acid
StepProcessDescriptionExample Species
1ReactionA racemic mixture of a chiral base is reacted with one pure enantiomer of a chiral acid (the resolving agent).(R/S)-Amine + (R)-Acid
2Formation of DiastereomersTwo diastereomeric salts are formed. These salts have different physical properties.[(R)-Amine:(R)-Acid] and [(S)-Amine:(R)-Acid]
3SeparationThe diastereomers are separated, typically by fractional crystallization, based on differences in solubility.Crystallized [(R)-Amine:(R)-Acid] is separated from soluble [(S)-Amine:(R)-Acid].
4LiberationThe resolving agent is removed from each separated diastereomer (e.g., by acid/base extraction) to yield the pure enantiomers of the original base.Pure (R)-Amine and Pure (S)-Amine

Computational Chemistry and Theoretical Studies of 4 Methoxy 3 Nitromandelic Acid

Molecular Modeling and Conformational Analysis

The biological and chemical activity of a flexible molecule like 4-Methoxy-3-nitromandelic acid is intrinsically linked to its three-dimensional structure and conformational preferences. Molecular modeling, particularly conformational analysis, aims to identify the most stable arrangements of atoms in space (conformers) and the energy barriers between them.

The structure of this compound features several rotatable single bonds: the bond between the phenyl ring and the chiral carbon (C-Cα), the bond between the chiral carbon and the carboxylic acid group (Cα-COOH), and the bonds associated with the methoxy (B1213986) and nitro substituents. Rotation around these bonds gives rise to a complex potential energy surface (PES) with multiple local energy minima, each corresponding to a stable conformer.

Computational chemists typically perform conformational analysis by systematically rotating key dihedral angles and calculating the corresponding energy using quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach, often employing functionals like B3LYP or M06-2X, which account for electron correlation effects. ufms.br The resulting PES scan reveals the lowest energy conformers. epstem.net For 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, a similar combination of NMR spectroscopy and quantum chemical calculations has been used to determine the prevailing conformations in solution. mdpi.com

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their calculated relative energies. These studies are critical, as different conformers may exhibit distinct reactivities or interactions with biological targets.

Table 1: Hypothetical Conformational Analysis Data for this compound This table illustrates the type of data generated from a conformational analysis using DFT calculations. The values are hypothetical examples.

Conformer Dihedral Angle (C-Cα-C=O) Dihedral Angle (O=C-O-H) Relative Energy (kcal/mol) Predicted Population at 298 K (%)
1 -178.5° 1.5° 0.00 65.2
2 65.0° 179.0° 0.85 22.1
3 -68.0° 2.0° 1.50 9.7
4 175.0° 178.5° 2.50 3.0

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its stability and chemical reactivity. For this compound, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) profoundly influences its electronic properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov In this compound, the methoxy group is expected to raise the HOMO energy, while the nitro group will significantly lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and suggesting a chemically reactive molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and interactions between orbitals. ufms.br It can quantify the delocalization of electron density from the methoxy group's lone pairs into the aromatic ring and the withdrawal of electron density by the nitro group. This analysis provides insights into the resonance stabilization and the specific atomic charges, highlighting the most electron-rich and electron-poor sites in the molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the nitro and carboxyl groups. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This tool is instrumental in predicting sites for intermolecular interactions.

Experimental studies on the oxidation of substituted mandelic acids have shown that electron-donating groups (like methoxy) accelerate the reaction, while electron-withdrawing groups (like nitro) slow it down. rsc.orgias.ac.in A Hammett plot for such reactions yields a large, negative reaction constant (ρ), indicating the build-up of positive charge in the transition state, which is stabilized by electron-donating substituents. ias.ac.in Quantum calculations can model these transition states and rationalize the observed electronic effects on reaction rates.

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical values derived from DFT (B3LYP/6-31G) calculations, illustrating key electronic descriptors.*

Property Predicted Value Interpretation
HOMO Energy -6.8 eV Indicates electron-donating capability (nucleophilicity)
LUMO Energy -2.5 eV Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 4.3 eV Indicator of chemical reactivity and kinetic stability
Dipole Moment 4.5 D Reflects overall molecular polarity
NBO Charge on C-4 (Methoxy) -0.15 e Electron-rich due to methoxy group donation
NBO Charge on C-3 (Nitro) +0.20 e Electron-poor due to nitro group withdrawal

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for calculating the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.govepstem.net By calculating the chemical shifts for a proposed structure and comparing them to experimental spectra, one can confirm or reject the structural assignment. A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can determine the vibrational frequencies and intensities of a molecule. nih.gov These computed frequencies correspond to the fundamental modes of vibration, which are observed in Infrared (IR) and Raman spectra. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental data. This allows for a detailed assignment of the experimental vibrational bands to specific motions of the atoms (e.g., C=O stretch, N-O stretch, O-H bend).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band. This allows for the interpretation of the observed spectrum in terms of specific electronic excitations, such as π→π* transitions within the aromatic ring or n→π* transitions involving the nitro and carbonyl groups.

Table 3: Hypothetical Spectroscopic Data for this compound This table illustrates a comparison between theoretically predicted and hypothetical experimental spectroscopic data.

Technique Parameter Calculated Value Hypothetical Experimental Value
¹H NMR Chemical Shift (δ) of -OH 5.2 ppm 5.1 ppm
¹³C NMR Chemical Shift (δ) of C=O 175.8 ppm 176.2 ppm
IR Frequency (ν) of C=O stretch 1785 cm⁻¹ (scaled) 1760 cm⁻¹
IR Frequency (ν) of -NO₂ asym. stretch 1540 cm⁻¹ (scaled) 1525 cm⁻¹
UV-Vis λ_max (π→π*) 295 nm 300 nm

In Silico Design of Novel Derivations and Reaction Pathways

Beyond analyzing existing molecules, computational chemistry is a powerful predictive tool for the design of new chemical entities and the exploration of synthetic strategies. rsc.org

Design of Novel Derivatives: Starting with the scaffold of this compound, new derivatives can be designed in silico by modifying functional groups to tune specific properties. For example, one could replace the methoxy group with other alkoxy groups to modulate lipophilicity, or substitute the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) to alter electronic properties and reactivity. Computational screening can then be used to predict properties like the HOMO-LUMO gap, dipole moment, or even biological activity through molecular docking simulations against a target protein. This approach prioritizes the most promising candidates for synthesis, saving significant time and resources.

Prediction of Reaction Pathways: Computational chemistry can be used to model potential synthetic routes to this compound and predict its subsequent reactivity. For instance, the nitration of 4-methoxymandelic acid could be a plausible synthetic step. rsc.org Theoretical calculations can map out the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products. The calculated activation energy (the energy difference between the reactant and the transition state) can predict the feasibility and rate of a reaction. This method can also be used to explore regioselectivity (e.g., nitration at the C3 vs. C5 position) and stereoselectivity. Similarly, potential subsequent reactions, such as the oxidation of the secondary alcohol to a ketone, can be modeled to predict products and yields. rsc.org

Table 4: Example of In Silico Design and Reaction Pathway Analysis This table provides a conceptual outline of how computational tools can guide synthesis and derivatization.

Area of Study Computational Task Parameter Calculated Objective/Insight
Derivative Design Modify substituents on the phenyl ring HOMO/LUMO energies, Docking Score To design derivatives with enhanced electronic properties or predicted biological activity.
Reaction Pathway Model the nitration of 4-methoxymandelic acid Transition State (TS) energies, Activation Barriers To predict the most likely position of nitration (regioselectivity) and the feasibility of the reaction.
Product Prediction Model the oxidation of the alcohol in the title compound Reaction enthalpy (ΔH), Product stability To predict the thermodynamic favorability of forming the corresponding α-keto acid.

Future Research Directions and Emerging Paradigms for 4 Methoxy 3 Nitromandelic Acid

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is fundamental to developing environmentally benign and economically viable synthetic processes. rroij.comresearchgate.net For 4-Methoxy-3-nitromandelic acid, future research will focus on redesigning its synthesis to align with these core tenets. Traditional routes often rely on harsh reagents and produce significant waste, presenting clear opportunities for improvement. rsc.org

Key areas of focus will include:

Waste Prevention and Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Research will aim to move away from classical nitration and oxidation methods that have poor atom economy, exploring alternative pathways that minimize byproduct formation. nih.gov

Safer Solvents and Auxiliaries: A major goal is to replace hazardous organic solvents, which are often the largest contributor to mass loss in a synthesis, with greener alternatives like water, supercritical fluids, or bio-based solvents. rroij.com Solvent-free reaction conditions are an even more desirable goal. nih.gov

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption and its associated environmental and economic impacts. acs.org Exploring microwave-assisted synthesis or biocatalysis could provide energy-efficient alternatives to conventional heating. mun.ca

Use of Renewable Feedstocks: Future syntheses may explore starting materials derived from renewable resources rather than petrochemicals. While challenging, this aligns with long-term sustainability goals. nih.gov

Table 1: Application of Green Chemistry Principles to this compound Synthesis
Green Chemistry PrincipleTraditional Approach ChallengeFuture Research Direction
Atom EconomyUse of stoichiometric nitrating agents and oxidants leads to significant inorganic waste.Employing catalytic nitration systems and aerobic oxidation to maximize atom incorporation. acs.org
Safer SolventsReliance on chlorinated or volatile organic solvents for reactions and purification. researchgate.netDevelopment of synthetic routes in water, ionic liquids, or under solvent-free conditions. rroij.com
Energy EfficiencyReactions often require high temperatures and prolonged heating.Use of microwave irradiation, photocatalysis, or enzymatic methods to lower energy input. acs.orgmun.ca
Reduce DerivativesUse of protecting groups for the carboxylic acid or hydroxyl functions.Developing selective catalysts that obviate the need for protection/deprotection steps. nih.gov

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. azolifesciences.com For the synthesis of this compound, particularly the nitration step which is often highly exothermic, flow chemistry provides a significantly safer operational window.

Future research in this area will likely involve:

Scalability and Throughput: Optimizing flow reactor design and conditions to enable large-scale, on-demand production. rsc.orgbeilstein-journals.org This is crucial for transitioning the compound from a laboratory-scale chemical to an industrial intermediate. Research shows that flow processes can increase synthesis output significantly compared to batch methods. azolifesciences.com

In-line Analysis and Automation: Incorporating real-time analytical techniques like spectroscopy (IR, NMR) and mass spectrometry to monitor reaction progress and product quality, allowing for automated process control and optimization. azolifesciences.com

Table 2: Advantages of Continuous Flow Synthesis for this compound
ParameterBatch ProcessingContinuous Flow Processing
SafetyPoor heat transfer in large volumes, risk of thermal runaway, especially during nitration.Excellent heat and mass transfer due to high surface-area-to-volume ratio, minimizing safety risks. azolifesciences.com
ScalabilityScaling up is complex and often requires re-optimization.Scalable by extending operational time or running parallel reactors ("scaling out"). beilstein-journals.org
Process ControlDifficult to precisely control temperature, mixing, and reaction time.Precise control over all reaction parameters, leading to higher consistency and yield. azolifesciences.com
EfficiencyOften requires multiple steps with isolation of intermediates, leading to lower overall yield.Enables multi-step, one-pot reactions, reducing reaction time and waste. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is at the heart of modern organic synthesis, and developing novel catalytic systems is crucial for improving the synthesis of this compound. The primary challenges in its synthesis are achieving regioselectivity during the nitration of the aromatic ring and, if required, enantioselectivity at the chiral center of the mandelic acid moiety.

Future research will focus on:

Regioselective Nitration: Investigating solid acid catalysts, such as zeolites or functionalized mesoporous materials, for the selective nitration of 4-methoxy mandelic acid or a suitable precursor. rsc.org These catalysts can offer shape-selectivity and are often reusable, aligning with green chemistry principles.

Enantioselective Synthesis: If a single enantiomer of the acid is desired, developing chiral catalysts for the asymmetric reduction of a keto-acid precursor (4-methoxy-3-nitrobenzoylformic acid) would be a key objective.

Biocatalysis: Utilizing enzymes, such as nitrilases or oxidoreductases, to perform key transformations under mild, aqueous conditions. For instance, an engineered enzyme could catalyze the asymmetric synthesis of the mandelic acid core with high enantiopurity.

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating discovery and optimization processes. mdpi.comnih.gov For this compound, these computational tools can be leveraged to overcome synthetic challenges.

Emerging applications include:

Retrosynthesis Planning: Using AI-powered retrosynthesis software to propose novel and more efficient synthetic routes that may not be obvious to a human chemist. mdpi.comnih.gov These tools can analyze vast reaction databases to identify the most promising pathways.

Reaction Condition Optimization: Employing ML algorithms to predict reaction outcomes, such as yield and selectivity, based on a given set of parameters (e.g., catalyst, solvent, temperature). researchgate.net This allows for the rapid in-silico screening of thousands of potential reaction conditions, minimizing the need for extensive laboratory experimentation.

Catalyst Discovery: ML models can be trained to predict the performance of potential catalysts, accelerating the discovery of novel systems for enhanced selectivity in the synthesis of this compound. researchgate.net

Expansion of Applications in Materials Science and Specialized Chemical Biology Probes

While traditionally an intermediate, the unique structure of this compound—containing a carboxylic acid, a hydroxyl group, a methoxy (B1213986) group, and a nitro group—makes it an interesting candidate for new applications.

Future research directions could explore its use as:

A Building Block for Functional Materials: The compound could serve as a monomer or a functional building block for creating novel polymers or molecular scaffolds. mdpi.comresearchgate.net The nitro group, for example, can be readily reduced to an amine, providing a handle for further chemical modification.

A Specialized Chemical Probe: Small molecules are essential tools in chemical biology for studying biological processes. nih.govchemicalprobes.org The nitroaromatic moiety is a known feature in probes designed to detect specific analytes, such as hydrogen sulfide (B99878) (H₂S), through reduction-based sensing mechanisms. rsc.org this compound could be developed into a specialized probe for studying cellular processes.

A Safety-Catch Linker in Synthesis: The concept of a safety-catch linker, which is stable under certain conditions but can be activated for cleavage by a specific chemical transformation, is vital in solid-phase synthesis. mdpi.com The nitro group in this compound can be reduced to an amine, which can trigger the release of a synthesized molecule from a solid support, a strategy similar to that used with p-nitromandelic acid linkers. nih.govwiley-vch.de

Q & A

Basic Research Questions

What synthetic routes are recommended for 4-Methoxy-3-nitromandelic acid, and how do reaction conditions impact yield?

This compound can be synthesized via nitration of mandelic acid derivatives or methoxylation of pre-nitrated precursors. For example, nitration of 4-methoxymandelic acid under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the 3-position. Alternatively, methoxylation of 3-nitromandelic acid using methanol and a base (e.g., K₂CO₃) may yield the target compound. Key factors include:

  • Temperature control : Excessive heat during nitration can lead to byproducts like sulfonated derivatives .
  • Catalyst selection : Acidic catalysts optimize electrophilic aromatic substitution, while basic conditions favor etherification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from nitro-containing byproducts .

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